Cas no 62062-43-5 (N-t-Boc-biocytin)

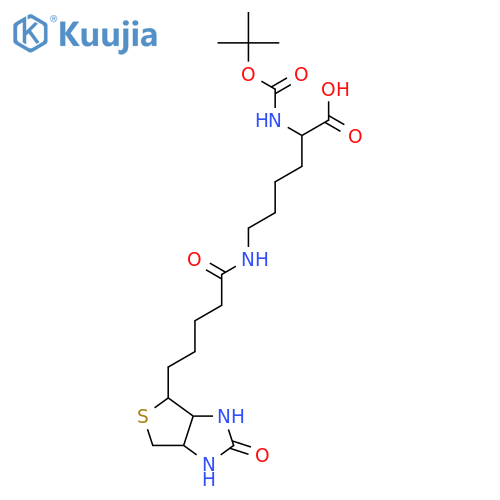

N-t-Boc-biocytin structure

商品名:N-t-Boc-biocytin

CAS番号:62062-43-5

MF:C21H36N4O6S

メガワット:472.598744392395

MDL:MFCD00133628

CID:502322

PubChem ID:57647301

N-t-Boc-biocytin 化学的及び物理的性質

名前と識別子

-

- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-

- Boc-Bct-OH

- Boc-Lys(biotinyl)-OH

- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d...

- N-T-BOC-BIOCYTIN

-

- (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- [t-Boc-Biocytin]

- Boc-biocytin

- -Boc-biocytin

- N&alpha

- Nα-Boc-Nε-biotinyl-L-lysine,Nε-Biotinyl-Nα-Boc-L-lysine

- N-alpha-Boc-biocytin

- AS-46935

- N2-(tert-Butoxycarbonyl)-N6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine

- N-Boc-Biocytin

- F10967

- Boc-Lys(Biot)-OH

- (2S)-6-{5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOIC ACID

- AKOS027327893

- N-BoC-N'-Biotinyl-L-lysine

- N-alpha-t-Butyloxycarbonyl-N-epsilon-biotinyl-L-lysine

- (S)-2-(tert-butoxycarbonylamino)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid

- MFCD00133628

- DTXSID50583398

- N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine

- CS-0331613

- Nalpha-Boc-biocytin, >=98.0% (TLC)

- BP-23270

- Nalpha-Boc-biocytin

- 62062-43-5

- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-lysine

- N-t-Boc-biocytin

-

- MDL: MFCD00133628

- インチ: InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1

- InChIKey: XTQNFOCBPUXJCS-JKQORVJESA-N

- ほほえんだ: CC(C)(OC(N[C@H](C(O)=O)CCCCNC(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O)=O)C

計算された属性

- せいみつぶんしりょう: 472.23600

- どういたいしつりょう: 472.23555605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 32

- 回転可能化学結合数: 16

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 171Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: Not available

- ゆうかいてん: 132

- ふってん: Not available

- フラッシュポイント: Not available

- PSA: 171.16000

- LogP: 3.41600

- じょうきあつ: Not available

N-t-Boc-biocytin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 福カードFコード:10-23

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-t-Boc-biocytin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027990-1g |

N-t-Boc-biocytin |

62062-43-5 | 97% | 1g |

¥1569 | 2024-05-22 | |

| TRC | B630000-50mg |

N-t-Boc-biocytin |

62062-43-5 | 50mg |

$ 98.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D963843-250mg |

BOC-BIOCYTIN |

62062-43-5 | 97% | 250mg |

$55 | 2024-06-07 | |

| Ambeed | A804860-100mg |

Boc-Lys(Biot)-OH |

62062-43-5 | 97% | 100mg |

$46.0 | 2023-05-19 | |

| abcr | AB175004-1 g |

N-alpha-t-Butyloxycarbonyl-N-epsilon-biotinyl-L-lysine; 99% |

62062-43-5 | 1g |

€137.00 | 2022-06-11 | ||

| TRC | B630000-100mg |

N-t-Boc-biocytin |

62062-43-5 | 100mg |

$ 190.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | Y1222624-5g |

Boc-Lys(Biot)-OH |

62062-43-5 | 95% | 5g |

$980 | 2024-06-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212291-100 mg |

N-t-Boc-biocytin, |

62062-43-5 | 100MG |

¥2,858.00 | 2023-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23270-1g |

N-Boc-Biocytin |

62062-43-5 | 98% | 1g |

6840.0CNY | 2021-08-05 | |

| eNovation Chemicals LLC | D963843-5g |

BOC-BIOCYTIN |

62062-43-5 | 97% | 5g |

$145 | 2024-06-07 |

N-t-Boc-biocytin 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

62062-43-5 (N-t-Boc-biocytin) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62062-43-5)N-t-Boc-biocytin

清らかである:99%

はかる:5g

価格 ($):542.0